![molecular formula C22H18O2 B3158380 2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 857412-04-5](/img/structure/B3158380.png)
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
Übersicht
Beschreibung
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde, also known as dimethyl-terphenyl or DMT, is a chemical compound that consists of three benzene rings connected by carbon-carbon single bonds . The compound has two methoxy (CH3O-) groups attached to the 2’ and 5’ positions of the central benzene ring .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is characterized by three benzene rings connected by carbon-carbon single bonds . The compound has two methoxy (CH3O-) groups attached to the 2’ and 5’ positions of the central benzene ring .Physical And Chemical Properties Analysis
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has a molecular weight of 258.36 . It is a solid at room temperature . The compound has a boiling point of 769.1±60.0 °C at 760 mmHg . The vapor pressure of the compound is 0.0±2.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Construction of Metal-Organic Frameworks (MOFs)
This compound has been used as a ligand for constructing MOFs with lead (Pb II). The MOFs were synthesized and characterized by single-crystal X-ray diffraction, thermogravimetric analysis, elemental analysis, and powder X-ray diffraction measurements .
Structural Diversities in MOFs
The compound has been used to create structurally diverse MOFs. As the numbers of the central benzene ring contained in the ligands changed from three to two, the length of the ligands varied, and steric functional groups endowed the three ligands with more variations .
Solid-State Photoluminescence Studies
The compound has been used in solid-state photoluminescence studies. These studies were carried out for all the complexes at room temperature .
Synthesis of Coordination Polymers
A series of coordination polymers have been synthesized under solvothermal conditions using this compound. These polymers have been characterized using single-crystal X-ray diffraction analyses, powder X-ray diffraction (PXRD), IR spectra, and elemental analyses .
Photoluminescence Properties of Coordination Polymers
The compound has been used to investigate the photoluminescence properties of coordination polymers .
Antiferromagnetic Properties of Coordination Polymers
The compound has been used to study the antiferromagnetic properties of coordination polymers .
Safety and Hazards
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is irritating to the skin and eyes . When handling this compound, it is recommended to wear personal protective equipment and avoid dust formation . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
Wirkmechanismus
Target of Action
The primary targets of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde are coordination polymers . These polymers are synthesized under solvothermal conditions and are used in the construction of metal-organic frameworks (MOFs) with various metals such as Mn, Cd, and Pb .
Mode of Action
The compound interacts with its targets by forming coordination polymers. These polymers display 3D frameworks with pcu topology constructed by L 2− ligands and phen ligands . The compound’s structure allows it to form non-interpenetrating 3D networks, which are influenced by the steric hindrance and the use of rigid rod-shaped SBUs .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation and stabilization of coordination polymers . The compound’s interaction with its targets leads to the formation of these polymers, which have various structures and properties depending on the metal ions involved .
Result of Action
The result of the compound’s action is the formation of coordination polymers with diverse structures . These polymers have various properties, including thermal stability, photoluminescence, and antiferromagnetic properties .
Action Environment
The action of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is influenced by environmental factors such as the nature of solvent conditions and the presence of metal ions . These factors can affect the compound’s efficacy and stability.
Eigenschaften
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15-11-22(20-9-5-18(14-24)6-10-20)16(2)12-21(15)19-7-3-17(13-23)4-8-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPAUSVUQTYXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)
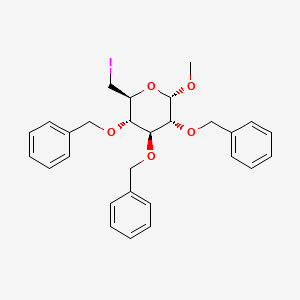
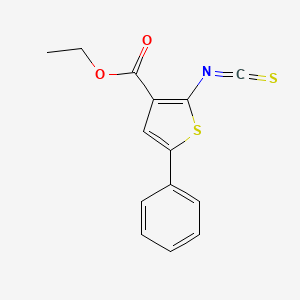
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158338.png)

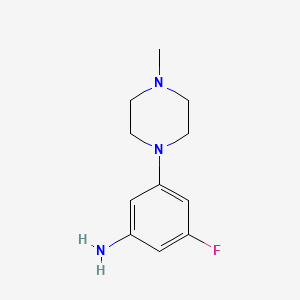

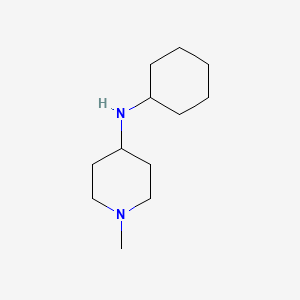

![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)
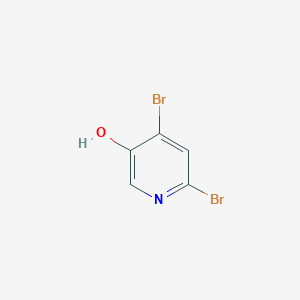

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B3158400.png)